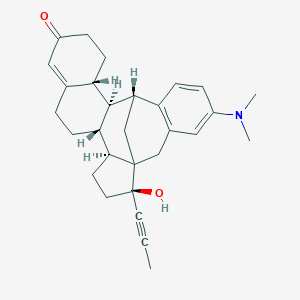
4-氨基-1-萘甲酸甲酯
描述
Methyl 4-amino-1-naphthoate (MAN) is a chemical compound that belongs to the class of naphthalene derivatives. It is widely used in scientific research for its various applications in the field of organic chemistry and biochemistry. MAN is an important intermediate in the synthesis of several organic compounds, including dyes, pigments, and pharmaceuticals.
科学研究应用
衍生物合成
“4-氨基-1-萘甲酸甲酯”可用于合成各种衍生物。 例如,相关的化合物4-甲基-1-萘甲酸已被用于合成2-甲基-1-丙基-3-(4-甲基-1-萘甲酰基)吲哚,JWH-148,4-甲基-1-萘甲醇和1,4-二噁烷-2-基4-甲基-1-萘甲酸酯 .
抗菌应用
萘醌类化合物,一类“4-氨基-1-萘甲酸甲酯”所属的化合物,因其抗菌特性而受到研究。 它们在治疗由多重耐药细菌引起的疾病方面显示出潜力 .
抗肿瘤应用
萘醌类化合物也因其抗肿瘤特性而受到探索。 它们在治疗癌症方面显示出潜力,并且据报道,萘醌类化合物的化学修饰,例如引入胺,氨基酸,呋喃,吡喃,吡唑,三唑,吲哚等化学基团,可改善其药理性质 .
分子对接研究
“4-氨基-1-萘甲酸甲酯”及其衍生物可用于分子对接研究。 例如,一项研究进行分子对接以揭示2-氯-3-((4-甲基-苯基)氨基)1,4-萘醌与表皮生长因子受体(EGFR)酪氨酸的相互作用 .
作用机制
Target of Action
Similar compounds such as aminoglycosides are known to bind to the bacterial ribosome, leading to inhibition of protein synthesis .
Mode of Action
For instance, aminoglycosides promote mistranslation and eliminate proofreading during protein synthesis .
Biochemical Pathways
It’s worth noting that related compounds like aminoglycosides affect the protein synthesis pathway .
Pharmacokinetics
For example, methotrexate, another compound, is known to be excreted primarily through urine, and its effect is prolonged due to polyglutamation .
Result of Action
Based on the action of similar compounds, it could potentially lead to the inhibition of certain biological processes, such as protein synthesis .
生化分析
Biochemical Properties
Methyl 4-amino-1-naphthoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 enzymes. These interactions often involve the binding of methyl 4-amino-1-naphthoate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, methyl 4-amino-1-naphthoate can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Cellular Effects
Methyl 4-amino-1-naphthoate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, methyl 4-amino-1-naphthoate can alter gene expression by interacting with transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of methyl 4-amino-1-naphthoate involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, methyl 4-amino-1-naphthoate has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions are often mediated by hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-amino-1-naphthoate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to methyl 4-amino-1-naphthoate has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of the compound and its metabolites within the cells .
Dosage Effects in Animal Models
The effects of methyl 4-amino-1-naphthoate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical interactions. At higher doses, methyl 4-amino-1-naphthoate can cause adverse effects, including liver and kidney toxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biochemical response .
Metabolic Pathways
Methyl 4-amino-1-naphthoate is involved in various metabolic pathways, including those related to the metabolism of aromatic compounds. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of other metabolites. The metabolic pathways of methyl 4-amino-1-naphthoate are complex and involve multiple enzymatic steps .
Transport and Distribution
Within cells and tissues, methyl 4-amino-1-naphthoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. For example, it has been shown to interact with the L-type amino acid transporter 1 (LAT1), which is involved in the transport of amino acids and related compounds. This interaction can affect the localization and accumulation of methyl 4-amino-1-naphthoate within specific tissues and organs .
Subcellular Localization
The subcellular localization of methyl 4-amino-1-naphthoate is influenced by its interactions with various targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes, DNA, and RNA. The localization of methyl 4-amino-1-naphthoate within specific subcellular compartments can affect its activity and function. For example, its presence in the nucleus allows it to influence gene expression by interacting with transcription factors and other regulatory proteins .
属性
IUPAC Name |
methyl 4-aminonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYWWJUIABXSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157252-24-9 | |
| Record name | methyl 4-aminonaphthalene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)





![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)



![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)

